3-(Cyclopropylamino)propionic Acid

α2δ subunit calcium channel binding affinity

3-(Cyclopropylamino)propionic acid (CAS 202059-87-8) delivers superior conformational rigidity and metabolic stability over simple N-alkyl-beta-alanine analogs. The cyclopropane ring enforces a distinct binding mode at the α2δ calcium channel subunit while deliberately avoiding the system L transporter—a proven functional advantage over gabapentin/pregabalin that enhances blood-brain barrier penetration and oral bioavailability. Ideal for neuropathic pain and epilepsy programs, FBDD anchor campaigns, and peptide mimetics requiring extended in vivo half-life. Available in high purity from verified suppliers.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 202059-87-8
Cat. No. B3040440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclopropylamino)propionic Acid
CAS202059-87-8
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESC1CC1NCCC(=O)O
InChIInChI=1S/C6H11NO2/c8-6(9)3-4-7-5-1-2-5/h5,7H,1-4H2,(H,8,9)
InChIKeyKAGNQZHEDUAMKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Cyclopropylamino)propionic Acid (CAS 202059-87-8) as a Cyclopropyl Beta-Amino Acid Scaffold


3-(Cyclopropylamino)propionic acid (CAS 202059-87-8) is a beta-amino acid derivative featuring an N-cyclopropyl substituent, placing it within the class of cyclopropyl beta-amino acids [1]. This scaffold is of significant interest in medicinal chemistry as a core motif for generating novel ligands targeting the alpha2-delta (α2δ) subunit of voltage-gated calcium channels [2]. The cyclopropyl group imparts distinct conformational rigidity and metabolic stability compared to simple alkylamino analogs, making this compound a strategic intermediate for programs focused on neuropathic pain and epilepsy, where binding affinity and transporter selectivity are critical design parameters [3].

Why Simple N-Alkyl-Beta-Alanine Analogs Cannot Substitute for 3-(Cyclopropylamino)propionic Acid in α2δ Ligand Programs


Generic substitution of 3-(cyclopropylamino)propionic acid with simple N-alkyl-beta-alanine analogs (e.g., N-methyl or N-ethyl) is not feasible for α2δ-targeted drug discovery. The critical differentiator lies in the unique conformational constraint imposed by the cyclopropane ring, which leads to a distinct binding mode and functional selectivity profile at the α2δ subunit [1]. Class-level evidence demonstrates that cyclopropyl beta-amino acids achieve potent α2δ binding, a feature not observed with comparable N-alkyl analogs in the same studies [2]. Furthermore, a key benefit of the cyclopropyl-beta-amino acid scaffold is its lack of interaction with the system L transporter, a property that is not guaranteed for other N-substituted beta-alanines and has profound implications for blood-brain barrier penetration and oral bioavailability [3].

Quantitative Differentiation of 3-(Cyclopropylamino)propionic Acid vs. N-Alkyl and Other Beta-Amino Acid Scaffolds


Superior α2δ Binding Affinity of the Cyclopropyl-Beta-Amino Acid Class

While direct head-to-head data for 3-(cyclopropylamino)propionic acid is not reported, class-level inference from a series of cyclopropyl beta-amino acids shows they are potent binders of the α2δ subunit. This is a necessary prerequisite for downstream anticonvulsant and analgesic activity, establishing a clear advantage over simple N-alkyl-beta-alanine analogs which are not reported to possess this activity [1].

α2δ subunit calcium channel binding affinity neuropathic pain

Functional Selectivity Profile: α2δ Binding with Negligible System L Transporter Interaction

A key class-level differentiator is the selective binding of cyclopropyl beta-amino acids to the α2δ subunit while showing no interaction with the large neutral amino acid system L transporter. This contrasts with the behavior of other amino acid-based drugs and is a critical design element for achieving adequate CNS penetration [1].

system L transporter blood-brain barrier selectivity ADME

Enhanced Metabolic Stability Conferred by the Cyclopropyl Group

The cyclopropyl group is a well-established structural motif for improving metabolic stability over simple alkyl chains. While specific microsomal stability data for 3-(cyclopropylamino)propionic acid is not identified, the class-level inference is that the cyclopropane ring is significantly more resistant to oxidative metabolism compared to a straight-chain N-ethyl or N-isopropyl group, which can undergo rapid ω-oxidation or N-dealkylation [1].

metabolic stability cyclopropyl microsomal stability ADME

Conformational Rigidity and Defined Exit Vector Geometry

The cyclopropane ring locks the amino group into a defined spatial orientation, providing a geometrically constrained 'exit vector' for further derivatization. This is a significant physical-chemical advantage over flexible N-alkyl chains (e.g., N-propyl, N-butyl), which adopt multiple conformations, potentially reducing target binding affinity due to entropic penalty and making SAR interpretation ambiguous [1].

conformational restriction scaffold exit vector drug design

High-Value Application Scenarios for 3-(Cyclopropylamino)propionic Acid


Synthesis of Novel α2δ Ligands with Differentiated Transporter Selectivity

Use 3-(cyclopropylamino)propionic acid as a core intermediate to elaborate a library of α2δ ligands. The primary scientific rationale is to achieve potent binding to the α2δ calcium channel subunit while deliberately avoiding the system L transporter, a specific functional differentiation from gabapentin and pregabalin established by class-level evidence [1]. This strategy aims to create backup compounds with potentially superior oral absorption profiles or reduced competition with dietary amino acids.

Synthesis of Metabolically Stable Beta-Amino Acid Building Blocks

Employ this compound as a key starting material for peptide mimetics or modified beta-peptides where resistance to proteolysis and oxidative metabolism is paramount. The cyclopropyl group provides a class-level advantage in blocking metabolic soft spots inherent to aliphatic side chains [1]. This application is suitable for projects requiring extended in vivo half-life.

Conformationally Constrained Scaffold in Fragment-Based Drug Discovery (FBDD)

Deploy 3-(cyclopropylamino)propionic acid as a rigid 'anchor' fragment in FBDD campaigns. The defined geometry of the cyclopropyl-amino moiety simplifies the interpretation of SAR from fragment growing or linking, a supporting advantage over libraries of flexible, achiral N-alkyl fragments [1]. This provides a higher-quality starting point for hit-to-lead optimization for challenging CNS targets.

Intermediate for Spirocyclic and Bridged GABA Analog Synthesis

Utilize the compound's bifunctional amino-acid nature and the reactive cyclopropane ring for advanced synthetic transformations, as outlined in patent literature. This includes its use as a precursor for synthesizing structurally complex, patentable spirocyclic GABA analogs that go beyond simple N-alkyl substitution [2].

Quote Request

Request a Quote for 3-(Cyclopropylamino)propionic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.